molecular formula C8H5BrFN B2712340 5-Bromo-3-fluoro-2-methylbenzonitirle CAS No. 1807117-78-7

5-Bromo-3-fluoro-2-methylbenzonitirle

Cat. No.: B2712340
CAS No.: 1807117-78-7
M. Wt: 214.037
InChI Key: CINWHDLNTYRKSR-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylbenzonitrile: is an aromatic organic compound with the molecular formula C8H5BrFN . It is characterized by the presence of a bromine atom, a fluorine atom, and a nitrile group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methylbenzonitrile typically involves the bromination and fluorination of 2-methylbenzonitrile. One common method includes:

Industrial Production Methods: Industrial production of 5-Bromo-3-fluoro-2-methylbenzonitrile follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Electrophilic Substitution: Sulfuric acid and nitric acid for nitration.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-2-methylbenzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases due to their biological activity .

Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine and fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 5-Bromo-2-fluorobenzonitrile
  • 3-Bromo-5-fluorobenzonitrile

Comparison:

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINWHDLNTYRKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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